
4-tert-butyl-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-1H-pyrazole hydrochloride is a chemical compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is known for its stability and solubility in various organic solvents, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1H-pyrazole hydrochloride typically involves the reaction of tert-butyl nitrate with 1H-pyrazole . Another method includes the condensation reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing automated flash chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, copper triflate, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dihydrofuran can yield a mixture of tetrahydrofuran and hydrazone .
Applications De Recherche Scientifique
4-tert-butyl-1H-pyrazole hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-tert-butyl-1H-pyrazole hydrochloride involves its interaction with multiple molecular targets. It is known to exhibit various biological activities, suggesting that it may interact with multiple targets and pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core structure and are known for their diverse biological activities.
tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Another pyrazole derivative with similar chemical properties.
Uniqueness
4-tert-butyl-1H-pyrazole hydrochloride is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties, making it particularly useful in various organic synthesis applications .
Propriétés
Formule moléculaire |
C7H13ClN2 |
|---|---|
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
4-tert-butyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H |
Clé InChI |
IILONEOHZOMYHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CNN=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


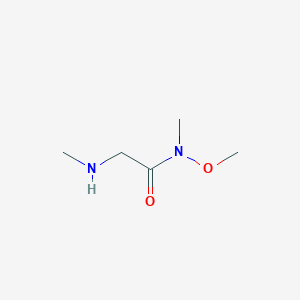
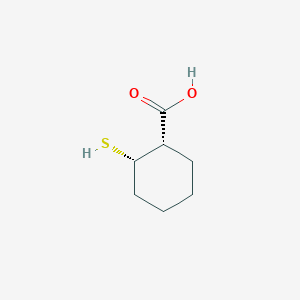
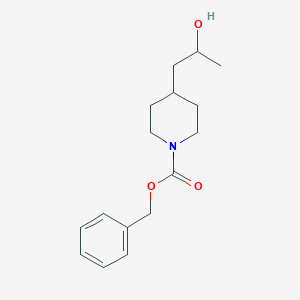
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
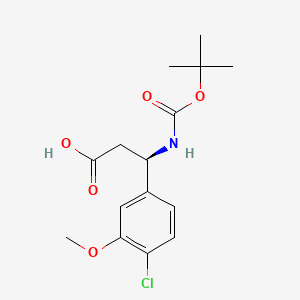

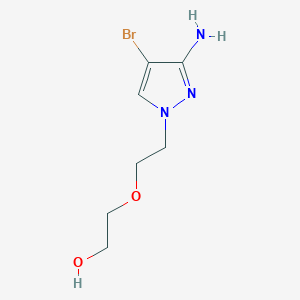
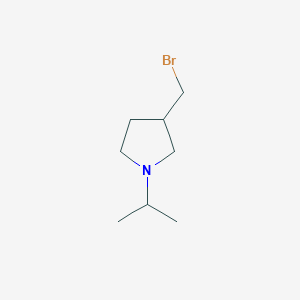
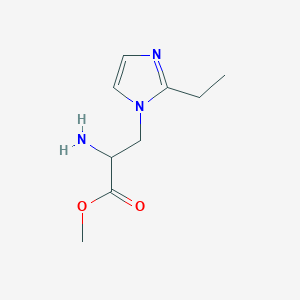
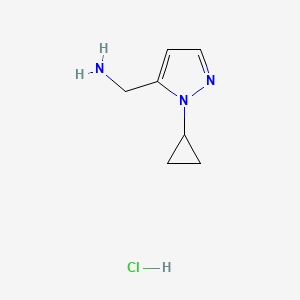
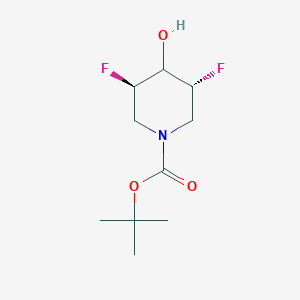
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)
